(s)-2-Aminohex-5-enoic acid chemical properties
(s)-2-Aminohex-5-enoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-2-Aminohex-5-enoic Acid
Introduction
(S)-2-Aminohex-5-enoic acid, more commonly known as the active (S)-enantiomer of Vigabatrin (γ-vinyl-GABA), represents a cornerstone in the rational design of enzyme inhibitors.[1][2] Developed with the specific purpose of elevating γ-aminobutyric acid (GABA) levels in the central nervous system (CNS), it serves as a selective, mechanism-based irreversible inhibitor of GABA transaminase (GABA-T).[3][4] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5] By inhibiting this enzyme, (S)-2-aminohex-5-enoic acid causes a sustained increase in brain GABA concentrations, thereby enhancing inhibitory neurotransmission to control neuronal hyperexcitability.[1][6]
This technical guide provides a comprehensive overview of the core chemical properties of (S)-2-aminohex-5-enoic acid. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, mechanism of action, and stability. The narrative emphasizes the causality behind experimental choices and provides validated protocols for practical application.
Physicochemical and Stereochemical Properties
The therapeutic efficacy of Vigabatrin is solely attributable to the (S)-enantiomer of 2-aminohex-5-enoic acid.[7] The stereochemistry at the α-carbon is critical for its specific binding and subsequent inactivation of the GABA-T active site. The racemic mixture, (±)-4-amino-5-hexenoic acid, is what constitutes the drug substance Vigabatrin, though only the S(+) form is pharmacologically active.[2][7]
The molecule's structure as a GABA analogue allows it to be recognized by the GABA-T enzyme.[2] However, the presence of the vinyl group is the key to its mechanism as an irreversible inhibitor, a feature that distinguishes it from the natural substrate.
Table 1: Physicochemical Properties of (S)-2-Aminohex-5-enoic Acid and Racemic Vigabatrin
| Property | Value | Source(s) |
| Chemical Name | (S)-2-Aminohex-5-enoic acid | [8] |
| Synonyms | L-α-Homoallylglycine, (S)-2-(3'-butenyl) glycine | [8][9] |
| CAS Number | 90989-12-1 | [10] |
| Molecular Formula | C₆H₁₁NO₂ | [10] |
| Molecular Weight | 129.16 g/mol | [10][11] |
| Appearance | White to off-white solid/powder | [8][12] |
| Melting Point | >270 °C (for S-enantiomer); 171–176 °C (for racemate) | [8][12] |
| Solubility | Freely soluble in water; slightly soluble in methanol. | [4][11][12] |
| pKa (racemate) | Carboxylic acid: ~4.0; Amine: ~9.7 | [12] |
Asymmetric Synthesis and Workflow
The stereospecific synthesis of the (S)-enantiomer is paramount for its clinical application. Various strategies for asymmetric synthesis of α-amino acids can be employed, often involving chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis.[13][14] The goal is to control the stereochemistry at the C2 position. A common conceptual approach involves the alkylation of a chiral glycine enolate equivalent.
Below is a diagram illustrating a generalized workflow for the asymmetric synthesis of (S)-2-aminohex-5-enoic acid, followed by a representative protocol.
Caption: Generalized workflow for asymmetric synthesis.
Protocol 1: Representative Asymmetric Synthesis
This protocol is a conceptual representation based on established methodologies for chiral amino acid synthesis.[15] The choice of the chiral auxiliary is critical for establishing the desired stereocenter.
-
Preparation of the Chiral Synthon: A suitable chiral glycine equivalent (e.g., a bis-lactim ether derived from (S)-valine and glycine) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Deprotonation: The solution is cooled to -78 °C. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the nucleophilic enolate. The causality here is that the low temperature prevents side reactions and maintains the stability of the enolate.
-
Stereoselective Alkylation: 4-bromo-1-butene is added to the enolate solution. The reaction is allowed to proceed at -78 °C for several hours. The bulky chiral auxiliary directs the incoming electrophile (the butenyl group) to the opposite face, thereby inducing asymmetry and forming the desired (S)-configuration at the α-carbon.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Hydrolysis and Auxiliary Removal: The crude product is subjected to acidic hydrolysis (e.g., refluxing with 6N HCl). This step cleaves the chiral auxiliary and deprotects the amino and carboxyl groups, yielding the target amino acid.
-
Purification: The resulting aqueous solution is neutralized and purified. A self-validating system for purification involves ion-exchange chromatography. The crude product is applied to a strong cation exchange resin (e.g., Dowex 50). After washing away impurities, the amino acid is eluted with an aqueous ammonia solution.[16]
-
Isolation: The eluent is evaporated under reduced pressure, and the resulting solid is recrystallized from an aqueous solvent mixture (e.g., water/acetone) to yield pure (S)-2-aminohex-5-enoic acid.[16]
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.
Table 2: Predicted Spectroscopic Data for (S)-2-Aminohex-5-enoic Acid
| Technique | Parameter | Predicted Chemical Shift / m/z |
| ¹H NMR | H2 (α-proton) | ~3.7 ppm (triplet) |
| H5 (vinyl CH) | ~5.8 ppm (multiplet) | |
| H6 (vinyl CH₂) | ~5.0-5.1 ppm (multiplet) | |
| H3, H4 (alkyl CH₂) | ~1.8-2.2 ppm (multiplet) | |
| ¹³C NMR | C1 (C=O) | ~175 ppm |
| C2 (α-carbon) | ~54 ppm | |
| C5 (=CH) | ~137 ppm | |
| C6 (=CH₂) | ~116 ppm | |
| C3, C4 | ~30-32 ppm | |
| Mass Spec | [M+H]⁺ (protonated molecule) | 130.0863 m/z |
Note: NMR shifts are approximate and depend on the solvent and pH.
Protocol 2: LC-MS/MS Analysis
This protocol provides a framework for the quantitative analysis of (S)-2-aminohex-5-enoic acid, adaptable for various mass spectrometers. The principles are based on established methods for analyzing similar small, polar molecules.[17]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in deionized water. Create a series of dilutions (e.g., 1-1000 ng/mL) in a suitable mobile phase, such as 0.1% formic acid in water/acetonitrile (95:5).
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often the best choice for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease it to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion: Select the protonated molecule [M+H]⁺ at m/z 130.1 for fragmentation.
-
Product Ions: Monitor for characteristic fragment ions. A common fragmentation for amino acids is the neutral loss of water and formic acid (H₂O + CO), resulting in a fragment around m/z 84.1.
-
Validation: The protocol is self-validating by monitoring the precursor ion and at least two product ions, ensuring specificity. The retention time and ion ratios should be consistent with a certified reference standard.
-
Mechanism of Action: Irreversible Inhibition of GABA-T
(S)-2-Aminohex-5-enoic acid acts as a "suicide inhibitor" of GABA-T.[1][4] It is designed to be recognized and processed by the enzyme as if it were the natural substrate, GABA. However, during the catalytic cycle, a reactive intermediate is formed that covalently and irreversibly binds to the enzyme's active site, thereby inactivating it.[18]
The causality of this mechanism is as follows:
-
The amino acid enters the GABA-T active site and forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor.
-
The enzyme abstracts a proton, leading to a rearrangement.
-
This rearrangement forms a reactive Michael acceptor intermediate (an α,β-unsaturated imine).[4]
-
A nucleophilic residue in the enzyme's active site (e.g., a lysine or cysteine) attacks this acceptor.
-
This attack forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[2]
This irreversible action explains the drug's long-lasting effect, despite its relatively short plasma half-life of 5-8 hours.[2][19] A single dose can lead to an increase in brain GABA concentration for several days.[1]
Caption: Mechanism of irreversible GABA-T inhibition.
Stability and Storage
The stability of (S)-2-aminohex-5-enoic acid is a critical consideration for its use as a pharmaceutical agent and a research chemical. The primary points of instability are the amino and carboxylic acid functionalities, which can participate in degradation reactions, and the terminal double bond, which is susceptible to oxidation.[20]
Protocol 3: Long-Term Stability Study
This protocol is designed to assess the stability of the compound under various storage conditions, ensuring the integrity of research samples and pharmaceutical formulations.[20]
-
Sample Preparation: Aliquot 5-10 mg of high-purity (S)-2-aminohex-5-enoic acid from a single batch into several amber glass vials to protect from light.
-
Storage Conditions: Store the vials under a matrix of conditions:
-
-20°C (Recommended long-term storage)[20]
-
2-8°C (Refrigerated)
-
25°C / 60% Relative Humidity (ICH accelerated condition)
-
-
Time Points: Analyze samples at predetermined intervals. For -20°C, typical time points are 0, 6, 12, and 24 months. For accelerated conditions, time points are shorter, such as 0, 1, 3, and 6 months.
-
Analysis: At each time point, assess the sample for:
-
Physical Appearance: Note any changes in color or texture.
-
Purity: Use a stability-indicating HPLC method (e.g., the reverse of the HILIC method in Protocol 2, or a suitable reversed-phase method with a derivatizing agent) to quantify the parent compound and detect any degradation products.
-
Water Content: Measure using Karl Fischer titration.
-
-
Acceptance Criteria: The compound is considered stable if the purity remains above a set threshold (e.g., 98%) and no significant degradation products are observed. For long-term storage at -20°C, the compound is expected to be stable for at least two years.[20]
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